6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride
Overview
Description
Pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .Scientific Research Applications
Synthesis and Structural Characterization
- Triazolopyridines, including variants like 6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride, have been synthesized using chlorinated agents under mild conditions. These compounds have been characterized by various techniques including NMR, FTIR, MS, and X-ray diffraction, indicating their potential in advanced material science and chemical research (El-Kurdi et al., 2021).
Antimicrobial and Antifungal Applications
- Some derivatives of triazolopyridines have shown significant antimicrobial and antifungal activities. For example, certain synthesized compounds of this family have been tested for their in vitro antimicrobial activity, demonstrating their potential as potent antimicrobial agents (Prakash et al., 2011).
Potential in Antidiabetic Drug Development
- Triazolopyridine derivatives have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. Their insulinotropic activities and antioxidant properties have also been assessed, highlighting their potential in the field of diabetes treatment (Bindu et al., 2019).
Herbicidal and Pesticidal Applications
- Certain 1,2,4-triazolopyridine derivatives have demonstrated good herbicidal activity against various weeds and possess potential as novel lead compounds in the development of herbicides. Moreover, some derivatives show promising insecticidal activity, suggesting their application in agricultural pest control (Liu et al., 2015).
Applications in Material Science
- The electrochemical properties of triazolopyridine derivatives have been studied, indicating their potential in material science applications, particularly in areas requiring high ionization potentials and good affinity (Tan et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(chloromethyl)-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O.ClH/c12-6-8-3-4-10-13-14-11(15(10)7-8)9-2-1-5-16-9;/h3-4,7,9H,1-2,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOZGYSLRWCAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C3N2C=C(C=C3)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.